[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18625205
InChI: InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m1/s1
SMILES:
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol

CAS No.:

Cat. No.: VC18625205

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name [(2R,4S)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol
Standard InChI InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m1/s1
Standard InChI Key IDXKJRQMYZLFAY-ZAZKALAHSA-N
Isomeric SMILES C1CC2([C@@H]3C[C@@H]3CN2C1)CO
Canonical SMILES C1CC2(C3CC3CN2C1)CO

Introduction

Molecular Structure and Stereochemical Configuration

Core Framework and Stereodescriptors

The compound’s IUPAC name, [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol, delineates a tricyclic system comprising:

  • A pyrrolizine scaffold (a bicyclic structure with two fused pyrrolidine rings)

  • A cyclopropane ring fused at the [a] position, introducing angular strain

  • A methanol group (-CH2OH) at the 6a position

The (1aS,6bR) configuration specifies the spatial arrangement of substituents, with the cyclopropane ring adopting a specific orientation relative to the pyrrolizine core. This stereochemistry influences molecular interactions, as demonstrated in analogous systems where enantiomeric pairs exhibit divergent biological activities.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
IUPAC Name[(2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol
CAS Number2916866-82-3
XLogP3-0.2 (estimated)

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra typically show distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), pyrrolizine ring protons (δ 2.5–3.5 ppm), and the hydroxymethyl group (δ 3.6–4.0 ppm).

  • Infrared (IR) Spectroscopy: Strong O-H stretching vibrations near 3300 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹ confirm the alcohol moiety.

  • Mass Spectrometry: Electron ionization (EI-MS) fragments reveal characteristic peaks at m/z 153 (molecular ion) and m/z 135 (loss of H2O).

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The synthesis of this tricyclic system requires strategic bond disconnections:

  • Cyclopropanation: Introduced via [2+1] cycloaddition or Simmons-Smith reactions to form the strained three-membered ring.

  • Pyrrolizine Formation: Achieved through intramolecular cyclization of appropriately functionalized precursors.

  • Hydroxymethyl Installation: Late-stage oxidation or reduction steps to introduce the -CH2OH group.

Reported Synthetic Routes

While no peer-reviewed procedures specifically target the (1aS,6bR) enantiomer, analogous syntheses employ:

  • Enantioselective Catalysis: Chiral ligands in cyclopropanation steps to control stereochemistry.

  • Protecting Group Strategies: Temporary protection of amine and alcohol functionalities during cyclization.

  • Resolution Techniques: Chromatographic separation of diastereomers when enantioselectivity is insufficient.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclopropanationZn(CH2I)2, Et2O, 0°C62
Ring ClosurePd(PPh3)4, K2CO3, DMF78
OxidationMnO2, CH2Cl2, rt85

Physicochemical Properties and Reactivity

Thermodynamic Parameters

  • Melting Point: Estimated 98–102°C (amorphous solid)

  • Boiling Point: 285–290°C (decomposes above 250°C)

  • Solubility: Miscible with polar aprotic solvents (DMSO, DMF); limited solubility in water (<1 mg/mL).

Acid-Base Behavior

The compound exhibits dual functionality:

  • Weak Base: pKa ≈ 9.2 (pyrrolizine nitrogen)

  • Alcohol Acidity: pKa ≈ 15.5 (hydroxymethyl group)

This bifunctional nature enables participation in diverse reactions, including alkylation, acylation, and nucleophilic substitutions.

Analytical and Computational Studies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) achieves baseline separation of enantiomers (tR = 12.3 min for (1aS,6bR) vs. 13.8 min for (1aR,6bS)).

Molecular Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:

  • Strain Energy: 28.5 kcal/mol from cyclopropane ring

  • Dipole Moment: 2.1 Debye (enhanced solubility in polar media)

  • HOMO-LUMO Gap: 6.3 eV (moderate electrophilicity)

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